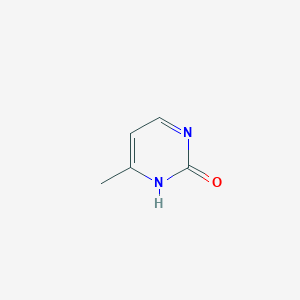
2-Hydroxy-4-methylpyrimidine
Vue d'ensemble
Description
2-Hydroxy-4-methylpyrimidine is a chemical compound with the molecular formula C5H6N2O. It is a solid substance under normal conditions and should be stored under inert gas due to its hygroscopic nature .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .
Molecular Structure Analysis
The molecular weight of 2-Hydroxy-4-methylpyrimidine is 146.57. Its structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
The reaction of hydroxypyrimidines with phosphorous oxychloride (POCl3) is a simple procedure known for over 100 years and used widely in preparing chlorinated pyrimidine final products or intermediates for further transformations .
Physical And Chemical Properties Analysis
2-Hydroxy-4-methylpyrimidine is a light yellow to yellow to orange powder to crystal. .
Applications De Recherche Scientifique
Pharmaceutical Applications
Pyrimidines, including 4-methylpyrimidin-2-ol, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
Antimicrobial Applications
Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial applications . This makes 4-methylpyrimidin-2-ol a potential candidate for the development of new antimicrobial drugs.
Antiviral Applications
Pyrimidines, including 4-methylpyrimidin-2-ol, have been used in the development of antiviral drugs . They could potentially be used in the treatment of various viral infections.
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs . Therefore, 4-methylpyrimidin-2-ol could potentially be used in cancer treatment.
Anti-inflammatory and Analgesic Applications
Pyrimidines have been reported to possess anti-inflammatory and analgesic properties . This suggests that 4-methylpyrimidin-2-ol could potentially be used in the treatment of inflammatory conditions and pain management.
Neurological Disorder Treatment
Pyrimidines are also reported to possess potential medicinal properties important to central nervous system (CNS)-active agents . This suggests that 4-methylpyrimidin-2-ol could potentially be used in the treatment of various neurological disorders.
Antioxidant Applications
Pyrimidines have been reported to possess antioxidant properties . This suggests that 4-methylpyrimidin-2-ol could potentially be used as an antioxidant.
Antihypertensive Applications
Pyrimidines have been reported to possess antihypertensive properties . This suggests that 4-methylpyrimidin-2-ol could potentially be used in the treatment of hypertension.
Safety And Hazards
Propriétés
IUPAC Name |
6-methyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHHDTLXONDKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878778 | |
| Record name | 2PYRIMIDONE4METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methylpyrimidine | |
CAS RN |
5348-51-6, 15231-48-8 | |
| Record name | 4-Methylpyrimidin-2-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2PYRIMIDONE4METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-hydroxy-4-methylpyrimidine interesting from a synthetic chemistry perspective?
A1: 2-Hydroxy-4-methylpyrimidine exhibits a unique reactivity profile that makes it a valuable building block in organic synthesis. It can undergo twofold metallation with strong bases like n-butyllithium or sodium amide, resulting in the formation of a dianion. [, , ] This dianion exhibits selectivity in carbon-carbon bond formation reactions with electrophiles, paving the way for the synthesis of diversely substituted pyrimidine derivatives. []
Q2: How does the presence of a methyl group at the 4-position influence the reactivity of 2-hydroxy-4-methylpyrimidine?
A2: The methyl group at the 4-position plays a significant role in directing the regioselectivity of reactions involving 2-hydroxy-4-methylpyrimidine. For instance, when treated with nitrous acid, 2-hydroxy-4-methylpyrimidine undergoes nitrosation selectively at the methyl group, yielding (hydroxyiminomethyl)pyrimidines. [] Interestingly, under similar conditions, 2-amino-4-methylpyrimidines experience both deamination and methyl group nitrosation. [] This highlights the influence of the 2-substituent on the reactivity of the 4-methyl group.
Q3: Can you elaborate on the significance of the exceptionally slow Dimroth rearrangement observed in 1,2-dihydro-2-imino-1,4-dimethylpyrimidines?
A3: The sluggish Dimroth rearrangement in 1,2-dihydro-2-imino-1,4-dimethylpyrimidines, compared to their counterparts lacking a 4-methyl or bearing both 4- and 6-methyl substituents, points to the substantial steric hindrance imposed by the 4-methyl group. [] This observation underscores the significant influence of steric factors on the reaction pathway and kinetics.
Q4: What insights into the structure of 2-hydroxy-4-methylpyrimidine have been gained from crystallographic studies?
A4: X-ray crystallography studies of 2-hydroxy-4-methylpyrimidine hydrochloride revealed that the molecule exists predominantly in the lactam form. [] The crystal structure also indicated the involvement of both nitrogen atoms in hydrogen bonding interactions. [] This information is valuable for understanding intermolecular interactions and solid-state properties of this compound.
Q5: How does 2-hydroxy-4-methylpyrimidine interact with transition metals?
A5: 2-Hydroxy-4-methylpyrimidine can act as a ligand in coordination chemistry. Studies have shown its ability to form complexes with palladium, typically yielding trans-isomers with general formula [PdL2X2], where L represents 2-hydroxy-4-methylpyrimidine and X represents halides like Cl or Br. [] This coordination behavior broadens the potential applications of this pyrimidine derivative, particularly in the field of catalysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)


![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)

